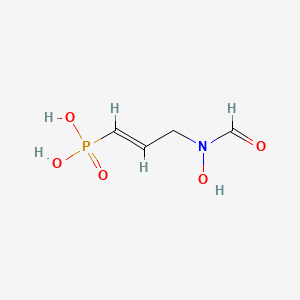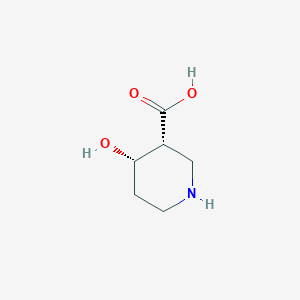![molecular formula C12H8N2O B1203051 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline CAS No. 65115-91-5](/img/structure/B1203051.png)
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline
説明
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (DOP) is an organic compound belonging to the oxireno[2,3-f][1,10]phenanthroline family. It was first synthesized in the 1950s and has since become an important research tool in the field of organic and inorganic chemistry. DOP has been used in a variety of scientific applications, including drug discovery, catalysis, and material science. Additionally, its unique structure and properties have made it a valuable tool for studying the biochemical and physiological effects of various compounds.
科学的研究の応用
Coordination Chemistry and Photophysical Properties
- Metal-to-Ligand Charge Transfer in Cuprous Bis-phenanthroline Compounds : Research has shown that phenanthroline ligands, when coordinated with Cu(I) and disubstituted at the 2- and 9-positions, possess metal-to-ligand charge transfer (MLCT) excited states. These modifications stabilize the Cu(I) state and increase the energy gap between the MLCT and the ground state, leading to long-lived excited states and potential applications in photophysical and photochemical devices (Scaltrito et al., 2000).
Antioxidant Activity
- Determining Antioxidant Activity : Various analytical methods have been reviewed for determining the antioxidant activity of compounds, including phenanthroline derivatives. These methods assess the kinetics or equilibrium state of chemical reactions, often involving the absorption of characteristic colors or the discoloration of solutions to be analyzed. Such assays have been applied successfully in antioxidant analysis of complex samples (Munteanu & Apetrei, 2021).
Analytical and Bioactive Applications
- Equilibrium Data for Metal Complexes : A critical review of equilibrium data for proton and metal complexes of phenanthroline and related compounds has compiled acidity constants and stability constants for metal complexes. This information is essential for understanding the complexation behavior of phenanthroline derivatives, which can be applied in various scientific and technological fields (Mcbryde, 1978).
Molecular Machines and Dynamic Systems
- Transition Metal-Complexed Catenanes and Rotaxanes : Research into molecular machines has utilized phenanthroline ligands in the construction of dynamic molecular systems, such as rotaxanes and catenanes, incorporating transition metals. These studies have opened new avenues for the development of light-driven molecular machines with potential applications in nanotechnology and materials science (Collin et al., 2005).
Chelating Agents for Metal Recovery
- Efficiency and Selectivity of Chelating Extractants : Phenanthroline derivatives have been highlighted for their efficiency and selectivity in the recovery of metals from various sources, such as industrial wastewater and spent materials. Their role as chelate polydentate compounds offers advantages in the extraction processes, making them valuable in environmental and industrial applications (Yudaev & Chistyakov, 2022).
生化学分析
Biochemical Properties
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline plays a significant role in biochemical reactions, particularly as an inhibitor of metallopeptidases . It interacts with enzymes such as carboxypeptidase A by chelating the metal ions required for catalytic activity, thereby rendering the enzyme inactive . This compound primarily targets zinc metallopeptidases but has a lower affinity for calcium . Additionally, when complexed with copper, it exhibits nuclease activity, which has been utilized to study DNA-protein interactions .
Cellular Effects
This compound influences various cellular processes by inhibiting metalloproteases and chelating essential metal ions . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of zinc ions can disrupt zinc-dependent enzymes and proteins, leading to altered cellular functions . The compound’s nuclease activity, when complexed with copper, can also impact DNA integrity and repair mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through metal ion chelation and enzyme inhibition . By binding to metal ions such as zinc and iron, it prevents these ions from participating in enzymatic reactions, leading to the inactivation of metalloproteases . This chelation mechanism is crucial for its role as an inhibitor of metallopeptidases . Additionally, its interaction with copper ions enhances its nuclease activity, allowing it to cleave DNA strands .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its effectiveness in biochemical studies . The compound is typically stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability . Over time, its effects on cellular functions can vary, with prolonged exposure potentially leading to more pronounced inhibition of metalloproteases and disruption of cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower doses, it effectively inhibits metalloproteases without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including disruption of essential metal ion homeostasis and adverse impacts on cellular functions . These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion cofactors . By chelating metal ions such as zinc and iron, it can influence the activity of enzymes involved in these pathways . This chelation can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and binding proteins . Its ability to chelate metal ions allows it to localize to areas with high concentrations of these ions, influencing its distribution and accumulation within cells . This localization is crucial for its inhibitory effects on metalloproteases and other metal-dependent enzymes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and targeting signals . It can be directed to specific compartments or organelles where metal-dependent enzymes are active . Post-translational modifications and binding interactions with transport proteins also play a role in its subcellular distribution .
特性
IUPAC Name |
1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHROHZSIPVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983665 | |
| Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65115-91-5 | |
| Record name | 1,10-Phenanthroline 5,6-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



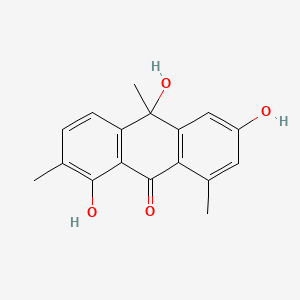
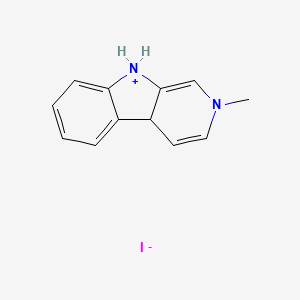
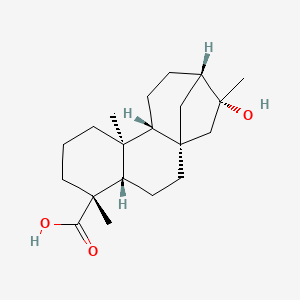

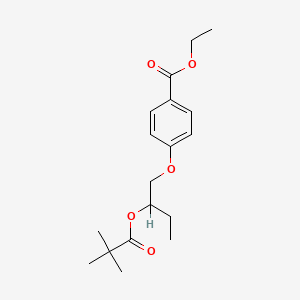

![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)
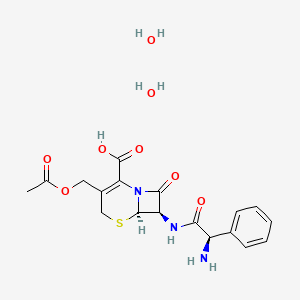

![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)
